Product packaging for 3-(Chloromethyl)-1H-pyrazole(Cat. No.:CAS No. 23784-89-6)

3-(Chloromethyl)-1H-pyrazole

Cat. No.: B3188775
CAS No.: 23784-89-6
M. Wt: 116.55 g/mol
InChI Key: PZIHQZWEGCWSHF-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C4H5ClN2 and its molecular weight is 116.55 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5ClN2 B3188775 3-(Chloromethyl)-1H-pyrazole CAS No. 23784-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2/c5-3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIHQZWEGCWSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Importance of the Pyrazole Heterocycle in Chemical Research

The pyrazole (B372694) nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and materials science. mdpi.comresearchgate.netwisdomlib.orgnih.gov Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. mdpi.comnih.govresearchgate.net The presence of this heterocyclic core in numerous commercial drugs, such as the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant, underscores its pharmacological significance. nih.gov The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. researchgate.net This adaptability has made pyrazoles a focal point for the development of novel therapeutic agents and functional materials. mdpi.comresearchgate.net

Halomethylated Heterocycles As Pivotal Reactive Intermediates

Halomethylated heterocyclic compounds, such as 3-(Chloromethyl)-1H-pyrazole, serve as crucial building blocks in organic synthesis. nih.gov The chloromethyl group is a reactive handle that readily participates in nucleophilic substitution reactions, allowing for the facile introduction of various functional groups. ontosight.aismolecule.com This reactivity, characteristic of benzylic halides, enables the construction of more complex molecular architectures. nih.gov The enhanced reactivity of α-haloketones, a related class of compounds, is attributed to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon. nih.gov Similarly, the electron-withdrawing nature of the pyrazole (B372694) ring in this compound enhances the reactivity of the chloromethyl group, making it an excellent electrophile for a wide range of nucleophiles, including amines, thiols, and alkoxides. nih.gov

Overview of Research Trajectories for 3 Chloromethyl 1h Pyrazole

Research involving 3-(Chloromethyl)-1H-pyrazole is primarily focused on leveraging its reactive nature to synthesize novel, biologically active compounds. ontosight.ai A common synthetic strategy involves the nucleophilic substitution of the chloride with various amines, imidazoles, or triazoles to generate libraries of derivatives for biological screening. acs.org For instance, reaction with the potassium salt of imidazole (B134444) or triazole has been employed to create potential antimycobacterial agents. acs.org

Another significant research avenue is the use of this compound in the synthesis of fused heterocyclic systems. These more complex structures are often sought for their unique pharmacological profiles. mdpi.comsemanticscholar.org The Vilsmeier-Haack reaction, a method for formylation, has been used to introduce aldehyde groups onto the pyrazole (B372694) ring of derivatives of this compound, further expanding its synthetic utility. scispace.comarkat-usa.org

The physical and chemical properties of this compound are fundamental to its application in synthesis.

PropertyValue
Molecular Formula C4H5ClN2
Molecular Weight 116.55 g/mol
CAS Number 4524-65-2

Contextualization Within Modern Synthetic Chemistry Paradigms

Direct Functionalization of Pyrazole (B372694) Nuclei to Install Chloromethyl Groups

One of the main approaches to synthesizing this compound involves the introduction of a chloromethyl group onto a pyrazole ring. This can be accomplished through direct chloromethylation or by converting other functional groups, such as hydroxymethyl, into the desired chloromethyl moiety.

Regioselective Chloromethylation Protocols for Pyrazole Scaffolds

Direct chloromethylation of the pyrazole ring can be a challenging process due to the potential for multiple reactive sites on the heterocyclic ring, leading to issues with regioselectivity. nih.gov However, methods have been developed to achieve regioselective chloromethylation. For instance, the Vilsmeier-Haack reaction, which typically involves phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), can be used to introduce a formyl group that can then be converted to a chloromethyl group. arkat-usa.org The reaction conditions, including temperature and stoichiometry, are critical for controlling the outcome and minimizing side products. Another approach involves the use of formaldehyde (B43269) and hydrochloric acid, although this method may lack the high regioselectivity of other protocols. vulcanchem.com

Conversion of Hydroxymethyl or Other Oxygenated Substituents to Chloromethyl Moieties

A more common and often more regioselective method for preparing this compound is the conversion of a 3-(hydroxymethyl)-1H-pyrazole precursor. semanticscholar.org This two-step approach, where the hydroxymethyl group is first introduced and then halogenated, allows for greater control over the final product's structure. The precursor, (1H-pyrazol-3-yl)methanol, can be synthesized via the reduction of a corresponding pyrazole-3-carbaldehyde. semanticscholar.orgresearchgate.net

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of hydroxymethylpyrazoles to their chloromethyl analogs. semanticscholar.orgresearchgate.netsemanticscholar.orglookchem.com The reaction is typically carried out by treating the hydroxymethylpyrazole with thionyl chloride, sometimes in a suitable solvent. researchgate.net This method is effective for a variety of substituted pyrazoles. semanticscholar.org Phosphorus oxychloride (POCl₃) can also be employed for this transformation, often in the context of the Vilsmeier-Haack reaction, where it can act as both a chlorinating and formylating agent. arkat-usa.org

A study reported the reduction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes with sodium borohydride (B1222165) to yield the corresponding hydroxymethylpyrazoles. These were subsequently converted to the 4-chloromethyl derivatives by treatment with thionyl chloride. semanticscholar.org

PrecursorReagentProductReference
(3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanolThionyl chloride4-(chloromethyl)-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole semanticscholar.org
3-Aryl-1-phenyl-4-hydroxymethylpyrazolesThionyl chloride3-Aryl-1-phenyl-4-chloromethylpyrazoles semanticscholar.orgresearchgate.net

While thionyl chloride is prevalent, other halogenating agents can also be utilized for the conversion of hydroxymethyl groups. The Vilsmeier-Haack reagent, a mixture of phosphorus oxychloride and DMF, is a notable example that can facilitate both chlorination and formylation. arkat-usa.orgscispace.com The choice of halogenating agent can be influenced by the specific substrate and desired reaction outcome.

Pyrazole Ring Construction Utilizing Chloromethyl-Containing Precursors

An alternative synthetic strategy involves the construction of the pyrazole ring itself using starting materials that already possess a chloromethyl group. This approach ensures the presence and position of the chloromethyl substituent from the outset.

Cyclocondensation Reactions Involving β-Keto Esters or 1,3-Dicarbonyl Compounds and Hydrazine (B178648) Derivatives

The Knorr pyrazole synthesis and related cyclocondensation reactions are fundamental methods for forming the pyrazole ring. researchgate.netmdpi.comnih.gov This typically involves the reaction of a 1,3-dicarbonyl compound or a β-keto ester with a hydrazine derivative. mdpi.comnih.gov To synthesize this compound using this method, a 1,3-dicarbonyl compound containing a chloromethyl group is required.

The general approach involves the condensation of a hydrazine with a β-dicarbonyl compound, leading to the formation of the pyrazole ring. mdpi.comnih.gov The regioselectivity of this reaction can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound. mdpi.com For example, the reaction of a substituted hydrazine with an unsymmetrical 1,3-diketone can lead to a mixture of regioisomers. mdpi.com The Paal-Knorr synthesis is a related method for producing pyrroles and can be adapted for pyrazole synthesis. mdpi.comwikipedia.orgorganic-chemistry.org

A general one-pot procedure for the synthesis of pyrazoles has been described involving the coupling of acid chlorides with terminal alkynes to form α,β-unsaturated ynones, which then undergo cyclocondensation with hydrazines. researchgate.net This methodology could potentially be adapted for the synthesis of this compound by using a chloromethyl-substituted acid chloride.

Reactant 1Reactant 2Product TypeReaction TypeReference
1,3-Dicarbonyl CompoundHydrazinePyrazoleCyclocondensation (Knorr) researchgate.netmdpi.com
β-Keto EsterHydrazinePyrazolone (B3327878)Cyclocondensation dtu.dk
Acyl Halide and Terminal AlkyneHydrazinePyrazoleTandem Coupling-Cyclocondensation researchgate.net

Multicomponent Reaction Strategies for Pyrazole Annulation

Multicomponent reactions (MCRs) have emerged as powerful and sustainable tools in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single step. longdom.org This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. acs.org Several MCR strategies have been developed for the synthesis of the pyrazole core structure.

One notable strategy involves the three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride, or a four-component reaction including ethyl cyanoacetate (B8463686) in water, catalyzed by ammonium (B1175870) acetate. longdom.org This method provides a straightforward and environmentally friendly route to various pyrazole derivatives. longdom.org Another approach utilizes the condensation of chalcone (B49325) analogs with hydrazine hydrate (B1144303) and oxalic acid in the presence of acetic acid in ethanol (B145695), which can be facilitated by microwave irradiation. nih.gov

Researchers have also devised MCRs that proceed under solvent-free conditions. For instance, the reaction between aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate can be catalyzed by an ionic liquid, N-methyl pyridinium (B92312) toluene (B28343) sulfonate (NMPyTs), to produce pyrano[2,3-c]pyrazoles in high yields with short reaction times. jetir.org Furthermore, the synthesis of pyrazole-4-carboxylates has been achieved through a three-component reaction of aldehydes, β-ketoesters, and hydrazines, catalyzed by Yb(PFO)3. beilstein-journals.org

The versatility of MCRs is further demonstrated by the four-component synthesis of dihydropyrano[2,3-c]pyrazoles from aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate, which can be effectively catalyzed by sodium gluconate or taurine (B1682933) in aqueous media. rsc.org These methods highlight the adaptability of MCRs for generating a wide array of substituted pyrazoles.

Synthesis from Functionalized Alkynols and Acid Chlorides

A highly effective and flexible method for the synthesis of 5-substituted 3-(chloromethyl)pyrazoles involves the use of functionalized alkynols and acid chlorides. acs.orgnih.gov This strategy allows for the introduction of diverse substituents at the C5 position of the pyrazole ring. The general synthetic sequence commences with the coupling of a protected alkynol with an appropriate acid chloride (RCOCl) to form an alkynyl ketone. acs.orgacs.org This reaction is often a palladium-catalyzed Sonogashira-type coupling. researchgate.net

A one-pot, three-component approach based on this chemistry has also been described, where acid chlorides, terminal alkynes, and hydrazines are reacted in a tandem coupling-cyclocondensation sequence catalyzed by Pd(PPh3)2Cl2/CuI. researchgate.net This method, however, has shown lower yields with aliphatic alkynes compared to aryl-substituted ones. researchgate.net

Table 1: Synthesis of 5-Substituted Pyrazole-3-methanols via Alkynol and Acid Chloride Coupling

C5 Substituent (R)Acid ChlorideAlkynolOverall Yield (%)Reference
MethylAcetyl chlorideTHP-protected propargyl alcohol77 acs.org
IsopropylIsobutyryl chlorideTHP-protected propargyl alcohol72 acs.org
tert-ButylPivaloyl chlorideTHP-protected propargyl alcohol61 acs.org
Adamantyl1-Adamantanecarbonyl chlorideTHP-protected propargyl alcohol71 acs.org
PhenylBenzoyl chlorideTHP-protected propargyl alcohol73 acs.org
*THP: Tetrahydropyranyl

Optimized and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more efficient and environmentally benign synthetic methods. This has led to the exploration of microwave-assisted synthesis and the development of catalytic and solvent-free protocols for pyrazole synthesis.

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purity in significantly shorter reaction times compared to conventional heating methods. tandfonline.comscielo.br The synthesis of pyrazole derivatives has greatly benefited from this technology. nih.govtandfonline.com

For example, the condensation of chalcones with thiosemicarbazide (B42300) in ethanol under microwave irradiation provides 1-thiocarbamoyl-4,5-dihydro-1H-pyrazoles efficiently. scielo.br This method significantly reduces the reaction time from hours to minutes. acs.org Similarly, the synthesis of sugar-based pyrazole derivatives has been achieved in water under microwave irradiation, offering a rapid and green route to these compounds. rsc.org

The use of microwave irradiation is not limited to reactions in solution. Solvent-free and catalyst-free synthesis of pyrazoles and diazepines has been achieved by reacting hydrazines or diamines with 1,3-diketones or β-ketoesters under microwave heating, with complete conversion observed in as little as 5-15 minutes. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazole Hybrids

MethodReaction TimeYield (%)Reference
Conventional Reflux7–9 hours79-92 (lower end of range) acs.org
Microwave-Assisted9–10 minutes79-92 (higher end of range) acs.org

Development of Catalytic and Solvent-Free Methodologies

The development of catalytic and solvent-free reaction conditions aligns with the principles of green chemistry by minimizing waste and avoiding the use of hazardous organic solvents. Several such methods have been successfully applied to the synthesis of pyrazoles.

Catalyst-free synthesis of pyrazoles can be achieved through the 1,3-dipolar cycloaddition of diazo compounds to alkynes simply by heating. rsc.org For α-diazocarbonyl substrates, these reactions can be conducted under solvent-free conditions, affording the pyrazole products in high yields without the need for purification. rsc.org High-pressure activation has also been shown to be an effective method for initiating catalyst- and solvent-free cyclization of chalcones with hydrazines to yield pyrazoles. beilstein-journals.org

In other approaches, the use of a catalyst allows for reactions to proceed under mild and often solvent-free conditions. For instance, an ionic liquid can be used as a catalyst for the multicomponent synthesis of pyrano[2,3-c]pyrazoles under solvent-free conditions. jetir.org Heterogeneous catalysts, such as nickel-based catalysts, have also been employed for the one-pot synthesis of pyrazoles at room temperature. researchgate.net

Control of Regioselectivity and Stereoselectivity in Synthetic Pathways

A significant challenge in the synthesis of unsymmetrically substituted pyrazoles is controlling the regioselectivity of the reaction. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a monosubstituted hydrazine can potentially lead to the formation of two regioisomeric pyrazoles, which can be difficult to separate. conicet.gov.aracs.org

Factors Influencing Product Distribution in Pyrazole Formation

Several factors have been identified that influence the regioselectivity of pyrazole formation. These include the electronic and steric nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction solvent and conditions.

The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents has been shown to dramatically increase the regioselectivity in the reaction of 1,3-diketones with methylhydrazine. conicet.gov.aracs.org This is attributed to the ability of these solvents to influence the reactivity of the carbonyl groups of the diketone. acs.org

Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have also been found to provide high regioselectivity in the condensation of arylhydrazine hydrochlorides with unsymmetrical 1,3-diketones. thieme-connect.com This approach has been successful in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, with the regioselectivity being influenced by a subtle balance of electronic and steric effects of the substituents. thieme-connect.com

The choice of catalyst can also play a crucial role in directing the regioselectivity. For example, an iodine-mediated metal-free oxidative C-N bond formation provides a regioselective route to various substituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org Similarly, base-mediated cycloaddition reactions can exhibit excellent regioselectivity. organic-chemistry.org

Table 3: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

1,3-Diketone SubstituentsHydrazineSolventRegioisomeric RatioReference
CF3, ArylPhenylhydrazineEthanolPoor selectivity thieme-connect.com
CF3, ArylPhenylhydrazineDMAc>99.8:0.2 thieme-connect.com
CF2H, ArylPhenylhydrazineDMAc86:14 to >99.8:0.2 thieme-connect.com
CH3, ArylPhenylhydrazineDMAc93:7 to >99.8:0.2 thieme-connect.com
FluoroalkylMethylhydrazineEthanolLow selectivity conicet.gov.ar
FluoroalkylMethylhydrazineTFE/HFIPDramatically increased selectivity conicet.gov.aracs.org

Strategies for Achieving Desired Positional Isomerism

The synthesis of substituted pyrazoles, including this compound and its analogs, frequently presents the challenge of controlling positional isomerism. The pyrazole ring has two adjacent nitrogen atoms (N1 and N2), and in unsymmetrically substituted pyrazoles, reactions can lead to a mixture of regioisomers. Achieving high regioselectivity is crucial for applications in pharmaceuticals and agrochemicals, as different isomers can exhibit vastly different biological activities. ijrpr.comrsc.org A variety of strategies have been developed to control the outcome of these syntheses, focusing on the manipulation of precursors, reaction conditions, and the use of directing groups.

The primary methods for constructing the pyrazole core involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative, or through 1,3-dipolar cycloaddition reactions. ijrpr.comthieme.de However, when using unsymmetrical reagents, these classical approaches can result in poor regioselectivity. sci-hub.st Consequently, significant research has focused on methodologies that guide the reaction toward a single, desired isomer.

Control via Starting Material Selection

The most fundamental strategy for controlling regioselectivity is the careful selection of starting materials. In the common synthesis involving the condensation of monosubstituted hydrazines and unsymmetrical 1,3-dielectrophiles, the structure of the reactants inherently influences the position of the substituents in the final pyrazole product. sci-hub.st

One approach involves using a symmetrical 1,3-dicarbonyl compound with an unsymmetrical hydrazine. However, the more common challenge arises from the reaction of an unsymmetrical dicarbonyl precursor with hydrazine or a substituted hydrazine. The regioselectivity of this condensation is governed by the relative reactivity of the two carbonyl groups toward the nucleophilic hydrazine. Factors such as steric hindrance and electronic effects on the carbonyl carbons dictate the initial site of attack and the subsequent cyclization pathway.

Influence of Reaction Conditions

The manipulation of reaction conditions is a powerful tool for directing the regiochemical outcome of pyrazole synthesis. Key parameters include the choice of solvent, catalyst, temperature, and pH.

Solvent Effects: The polarity and nature of the solvent can significantly alter the ratio of isomeric products. For the condensation of 1,3-diketones with arylhydrazines, a study demonstrated that aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), vastly improve regioselectivity in favor of the 1,3,5-trisubstituted pyrazole isomer compared to polar protic solvents like ethanol or acetic acid. organic-chemistry.org

Catalysis and pH: The presence of an acid or base catalyst can be decisive. The addition of aqueous hydrochloric acid has been shown to increase yields in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by facilitating the final dehydration step. organic-chemistry.org In other systems, such as the direct N-alkylation of 3-substituted pyrazoles, basic conditions are employed. A combination of potassium carbonate (K₂CO₃) as the base and DMSO as the solvent has proven highly effective for achieving regioselective N1-alkylation, driven primarily by steric effects that favor substitution at the less hindered nitrogen atom. sci-hub.stnih.gov Copper(II)-catalyzed cascade reactions of saturated ketones with hydrazines also provide a convenient and highly regioselective route to 1,3-disubstituted or 1,3,4-trisubstituted pyrazoles. sioc-journal.cn

Temperature and Irradiation: Reaction temperature can determine whether a reaction is under kinetic or thermodynamic control, which can favor different isomers. beilstein-journals.org For instance, in certain multicomponent reactions, increasing the temperature can shift the product distribution toward the more thermodynamically stable isomer. beilstein-journals.org The use of controlled microwave irradiation has also emerged as a method to enhance selectivity, often by enabling reactions to proceed under conditions that favor a specific pathway. beilstein-journals.org

Table 1: Effect of Reaction Conditions on Regioselectivity of Pyrazole Synthesis

Reaction TypeKey ConditionEffect on RegioselectivityTypical OutcomeReference
Condensation of 1,3-Diketones and ArylhydrazinesSolvent (DMAc vs. Ethanol)Aprotic dipolar solvents significantly increase regioselectivity over protic solvents.High preference for a single isomer in DMAc. organic-chemistry.org
N-Alkylation of 3-Substituted PyrazolesBase/Solvent (K₂CO₃/DMSO)Steric hindrance directs alkylation to the less hindered N1 position.Good to excellent yields of the N1-substituted isomer. sci-hub.stnih.gov
Multicomponent ReactionsMicrowave HeatingCan favor the thermodynamically more stable product.Selective formation of specific tricyclic pyrazole derivatives. beilstein-journals.org
Cascade Reaction of Ketones and HydrazinesCu(II) CatalystCatalyst controls the cascade pathway.Highly regioselective formation of 1,3- or 1,3,4-substituted pyrazoles. sioc-journal.cn

Directing Group Strategies

A more advanced approach to ensuring regioselectivity involves the use of protecting or directing groups. This strategy allows for the sequential and controlled introduction of substituents onto the pyrazole core.

N-Protecting Groups for C-H Functionalization: The use of a removable protecting group on one of the pyrazole nitrogens can effectively block it from reacting, thereby directing subsequent functionalization to other positions. For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group has been employed as a traceless directing group. nih.gov By protecting the pyrazole nitrogen with a SEM group, direct C-H arylation can be selectively targeted to the C5 position. Subsequent removal of the SEM group and N-alkylation or N-arylation allows for the synthesis of fully substituted pyrazoles with complete control over the position of every substituent. nih.gov

Stepwise Synthesis vs. One-Pot Procedures: The order of reaction steps can dramatically influence the isomeric outcome. In the synthesis of tetra-substituted phenylaminopyrazoles, a one-pot procedure was found to be highly regioselective. nih.gov However, when the synthesis was performed in a stepwise manner—by first forming an intermediate and then reacting it with methylhydrazine—a mixture of two N-methyl pyrazole isomers was produced. nih.gov This highlights how isolating intermediates can alter the reaction pathway and, consequently, the regiochemical result.

Isomerism in Precursor Design

The concept of isomerism can also be leveraged in the design of the precursors themselves to achieve specific outcomes in the final product. An "isomer-driven" synthetic approach utilizes the distinct reactivity of isomeric starting materials to build complex molecular frameworks. rsc.orgrsc.org For example, using an isomeric 3-nitropyrazole derivative as a precursor allows for selective nitration at the C4 position, a reaction that might proceed differently or not at all with a different starting isomer. rsc.org This strategy underscores the profound impact that the initial placement of a functional group on a precursor can have on the synthetic possibilities and the properties of the final energetic material. rsc.org

Compound List

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary mode of reactivity for this compound involves the nucleophilic substitution of the chloride atom. This transformation typically proceeds via an SN2 mechanism, where the chloromethyl group acts as an effective alkylating agent for a variety of nucleophiles. scielo.org.za

This compound reacts with oxygen-based nucleophiles, such as alcohols and phenols, to form the corresponding ether derivatives. These reactions typically require basic conditions to deprotonate the alcohol or phenol, thereby generating a more potent alkoxide or phenoxide nucleophile to facilitate the substitution. scielo.org.zanih.gov For instance, the reaction with simple alcohols leads to the formation of 3-(alkoxymethyl)-1H-pyrazoles. researchgate.net Similarly, reactions with phenols yield 3-(phenoxymethyl)-1H-pyrazoles. nih.gov The use of diols, such as ethylene (B1197577) glycol, can result in the formation of bis-pyrazole derivatives under appropriate conditions.

Table 1: Reactions of this compound with O-Nucleophiles

Nucleophile ClassExample NucleophileProduct Class
AlcoholsEthanol3-(Ethoxymethyl)-1H-pyrazole
PhenolsPhenol3-(Phenoxymethyl)-1H-pyrazole
DiolsEthylene GlycolBis(pyrazolylmethyl) ether

The alkylation of nitrogen-based nucleophiles is a well-documented and highly utilized transformation of this compound. It readily reacts with both primary and secondary amines to yield the corresponding N-substituted pyrazolylmethylamines. scielo.org.zaorganic-chemistry.org This reaction serves as a cornerstone for building more complex molecules in medicinal chemistry.

Furthermore, the chloromethyl group is an effective agent for the N-alkylation of other heterocyclic systems, such as imidazoles and triazoles. For example, reacting this compound with imidazole (B134444) or 1,2,4-triazole (B32235) in the presence of a base like potassium carbonate affords the corresponding 1-(1H-pyrazol-3-ylmethyl)-1H-imidazole or 1-(1H-pyrazol-3-ylmethyl)-1H-1,2,4-triazole, respectively. masterorganicchemistry.comclockss.org These reactions are crucial for the synthesis of novel compounds where two different azole rings are linked by a methylene (B1212753) bridge.

Table 2: Reactions of this compound with N-Nucleophiles

Nucleophile ClassExample NucleophileProduct Class
Primary AminesBenzylamineN-(1H-Pyrazol-3-ylmethyl)benzylamine
Secondary AminesMorpholine4-((1H-Pyrazol-3-yl)methyl)morpholine
AzolesImidazole1-((1H-Pyrazol-3-yl)methyl)-1H-imidazole
Azoles1,2,4-Triazole1-((1H-Pyrazol-3-yl)methyl)-1H-1,2,4-triazole

Sulfur-based nucleophiles exhibit high reactivity towards this compound, leading to the formation of stable thioether linkages. scielo.org.zasemanticscholar.org The reaction with thiols (mercaptans) is a common method for synthesizing pyrazolylmethyl sulfides. nih.govwikipedia.org For example, treatment with thiophenol yields 3-((phenylthio)methyl)-1H-pyrazole. This S-alkylation can be extended to other sulfur nucleophiles, including dithioalcohols like thioethylene glycol, to produce bis-thioether products. The high reactivity of the chloromethyl group towards thiols makes it a useful reagent for labeling thiol-containing biomolecules. semanticscholar.org

Table 3: Reactions of this compound with S-Nucleophiles

Nucleophile ClassExample NucleophileProduct Class
ThiolsThiophenol3-((Phenylthio)methyl)-1H-pyrazole
DithiolsThioethylene GlycolBis(pyrazolylmethyl) thioether
Heterocyclic Thiols2-Mercaptobenzothiazole2-((1H-Pyrazol-3-yl)methyl)thio)benzo[d]thiazole

While direct alkylation with common carbon nucleophiles like Grignard reagents or enolates is not extensively documented, a significant pathway for forming carbon-carbon bonds involves a two-step sequence via a Wittig-type reaction. In this process, this compound is first treated with a phosphine (B1218219), typically triphenylphosphine, to form a stable triphenyl(pyrazolylmethyl)phosphonium salt.

This phosphonium (B103445) salt is the precursor to the Wittig reagent. Treatment of the salt with a strong base deprotonates the methylene carbon, generating a highly nucleophilic phosphonium ylide. wikipedia.org This ylide then readily reacts with aldehydes or ketones in a Wittig olefination to produce 3-(alkenyl)-1H-pyrazoles, effectively creating a new carbon-carbon double bond. semanticscholar.org This transformation of the chloromethyl group into a Wittig reagent is a powerful method for extending the carbon framework attached to the pyrazole ring.

Electrophilic and Radical Reactions on the Pyrazole Ring System

The pyrazole ring itself can undergo electrophilic substitution reactions, with the C4 position being the most common site for such reactions in 3-substituted pyrazoles. Halogenation, particularly bromination, can be achieved at this position. The synthesis of compounds such as 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole demonstrates that the pyrazole ring can be successfully halogenated while the chloromethyl group remains intact. This allows for the creation of di-functionalized pyrazole derivatives, which can be used for further synthetic transformations at two distinct reactive sites: nucleophilic substitution at the chloromethyl group and, for example, cross-coupling reactions at the C4-halogen position.

Nitration, Sulfonation, and Formylation Reactions of the Pyrazole Core

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.

Nitration and Sulfonation: Electrophilic attack on the pyrazole ring generally occurs at the C4 position, which is the most electron-rich. cdnsciencepub.comglobalresearchonline.netrrbdavc.orgpharmajournal.netresearchgate.net For 1-substituted pyrazoles, nitration with mixed nitric and sulfuric acid typically results in substitution at the C4 position. cdnsciencepub.compharmajournal.net However, the conditions can influence the outcome significantly. For instance, nitration of 1-phenylpyrazole (B75819) with a mixture of nitric acid and acetic anhydride (B1165640) leads to selective nitration at the C4 position of the pyrazole ring, whereas using mixed acids can favor nitration on the phenyl ring unless the pyrazole ring is activated. cdnsciencepub.com In strongly acidic media, the pyrazole nitrogen can be protonated, deactivating the ring towards electrophilic attack. cdnsciencepub.compharmajournal.net

Sulfonation of the pyrazole ring with fuming sulfuric acid or chlorosulfonic acid also predominantly yields the pyrazole-4-sulfonic acid derivative. globalresearchonline.netpharmajournal.netarkat-usa.org The presence of the chloromethyl group at C3, being weakly electron-withdrawing, is expected to direct incoming electrophiles primarily to the C4 position.

Formylation: The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. rsc.orgigmpublication.orgslideshare.netarkat-usa.orgmdpi.comresearchgate.net This reaction typically employs a Vilsmeier reagent, generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group at the C4 position of the pyrazole ring. arkat-usa.orgresearchgate.net The reaction proceeds by electrophilic attack of the Vilsmeier reagent on the electron-rich C4 position. This method has been successfully used to synthesize a variety of 1,3-disubstituted-5-chloro-1H-pyrazole-4-carbaldehydes. arkat-usa.orgmdpi.com For this compound, this reaction would be expected to yield this compound-4-carbaldehyde, a versatile intermediate for further functionalization.

Table 1: Electrophilic Substitution Reactions on the Pyrazole Core
ReactionReagent(s)Typical Position of SubstitutionReference(s)
NitrationHNO₃ / H₂SO₄C4 cdnsciencepub.compharmajournal.net
NitrationHNO₃ / Ac₂OC4 cdnsciencepub.com
SulfonationFuming H₂SO₄ or ClSO₃HC4 globalresearchonline.netarkat-usa.org
FormylationDMF / POCl₃ (Vilsmeier-Haack)C4 rsc.orgarkat-usa.org

Metal-Catalyzed Cross-Coupling Reactions for Derivatization

Metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simple precursors. Both the chloromethyl group and halogenated derivatives of the pyrazole ring can participate in these transformations.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) on Pyrazole Derivatives

Palladium catalysts are preeminent in cross-coupling chemistry. To utilize these reactions on the pyrazole core of this compound, it must first be halogenated, typically at the C4 or C5 position. The chloromethyl group itself can also engage in coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide and is a cornerstone for creating aryl-aryl bonds. Halogenated pyrazoles, such as 4-bromo or 4-iodo-N-substituted pyrazoles, readily undergo Suzuki coupling to introduce aryl or heteroaryl substituents. rsc.org For example, the direct arylation at the C5 position of N-protected pyrazoles bearing a bromo or iodo group at the C4 position has been achieved using a simple phosphine-free Pd(OAc)₂ catalytic system. rsc.org This highlights a pathway where this compound could be first halogenated and then subjected to Suzuki coupling to build molecular complexity.

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. This reaction has been applied to pyrazole derivatives to introduce alkenyl substituents, further expanding the synthetic utility of this heterocyclic core.

Sonogashira Coupling: This coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide. It is a reliable method for the synthesis of alkynyl-substituted pyrazoles. For instance, iodo-substituted pyrazoles can be coupled with various terminal alkynes to install alkynyl moieties, which can then undergo further transformations.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Pyrazole Scaffolds
Coupling ReactionPyrazole SubstrateCoupling PartnerCatalyst System (Example)Product Type
Suzuki-Miyaura4-Bromo-1-benzylpyrazoleArylboronic acidPd(OAc)₂ / KOAc4-Bromo-5-aryl-1-benzylpyrazole
Heck4-Iodo-1-benzylpyrazoleAlkenePd catalyst / Base4-Iodo-5-alkenyl-1-benzylpyrazole
Sonogashira5-Iodo-1-methylpyrazoleTerminal alkynePd catalyst / Cu co-catalyst5-Alkynyl-1-methylpyrazole

Emerging Coupling Methodologies for Introducing Complex Substituents

While traditional cross-coupling reactions are robust, research continues to focus on more efficient and atom-economical methods, such as direct C-H activation/arylation.

Direct C-H Arylation: This strategy avoids the pre-functionalization (halogenation) of the pyrazole ring, directly forming a C-C bond between a C-H bond of the pyrazole and a coupling partner. Significant progress has been made in the palladium-catalyzed direct arylation of pyrazoles. rsc.orgnih.govresearchgate.netnih.govresearchgate.net The regioselectivity of these reactions can be controlled by the choice of catalyst, ligands, and reaction conditions. For N-substituted pyrazoles, direct arylation often occurs preferentially at the C5 position. rsc.orgnih.gov However, protocols for the more challenging C3 arylation have also been developed using specific palladium/phenanthroline catalyst systems. nih.gov This approach offers a more streamlined route to poly-arylated pyrazoles from simple starting materials. The development of ligand-free palladium catalyst systems also contributes to making these processes more practical and cost-effective. researchgate.net

Other Significant Chemical Transformations and Rearrangements

Beyond electrophilic substitution and cross-coupling, this compound can undergo a variety of other important chemical transformations.

Oxidation and Reduction Chemistry of the Chloromethyl Group and Pyrazole Ring

Oxidation: The chloromethyl group can be oxidized to afford higher oxidation state functionalities. For example, treatment with oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert the chloromethyl group into a carboxylic acid. vulcanchem.com It is also possible to achieve partial oxidation to the corresponding aldehyde, 3-formyl-1H-pyrazole, which is a valuable synthetic intermediate. Methods for oxidizing benzylic methyl groups on heterocyclic compounds, often involving initial halogenation followed by oxidation, can be adapted for this purpose. google.com The pyrazole ring itself is generally resistant to oxidation due to its aromatic character. pharmajournal.net

Reduction: The chloromethyl group is readily reduced to a methyl group. Common reducing agents like lithium aluminum hydride (LiAlH₄) can effect this transformation. vulcanchem.com This provides a route to 3-methyl-1H-pyrazole derivatives from the chloromethyl precursor. The pyrazole ring can be catalytically hydrogenated, first to a pyrazoline and then to a pyrazolidine, although this requires forcing conditions and results in the loss of aromaticity. pharmajournal.netslideshare.net

Table 3: Oxidation and Reduction of this compound and Derivatives
TransformationFunctional GroupReagent(s)Product Functional GroupReference(s)
Oxidation-CH₂ClKMnO₄-COOH vulcanchem.com
Reduction-CH₂ClLiAlH₄-CH₃ vulcanchem.com
ReductionPyrazole RingH₂ / CatalystPyrazoline/Pyrazolidine Ring pharmajournal.netslideshare.net

Annulation and Cyclization Reactions to Form Fused Heterocycles

This compound is a key starting material for the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry. The chloromethyl group can be converted into other functionalities that then participate in cyclization reactions.

Pyrazolo[3,4-b]pyridines: This fused system can be synthesized by annelating a pyridine (B92270) ring onto a pyrazole core. mdpi.comrsc.orgcdnsciencepub.comcdnsciencepub.com A common strategy involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. cdnsciencepub.com this compound can be converted to the corresponding 4-formyl-5-amino-1H-pyrazole, which can then undergo a Friedländer condensation with ketones or activated methylene compounds to construct the pyridine ring. semanticscholar.org For instance, condensation with acetonitrile (B52724) derivatives in the presence of a base yields pyrazolo[3,4-b]pyridine-5-carbonitriles. semanticscholar.org

Pyrazolo[1,5-a]pyrimidines: This class of compounds, known for their biological activities, is typically synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, enones, or 1,2-allenic ketones. organic-chemistry.orgnih.govrsc.orgcdnsciencepub.comacs.org The reaction proceeds via the formation of an enaminone intermediate followed by intramolecular cyclization. organic-chemistry.org The conversion of this compound into a suitable 5-aminopyrazole precursor would allow access to this important fused ring system.

These cyclization strategies demonstrate how the initial functional handles on this compound can be elaborated and then used to construct more complex, fused polycyclic frameworks.

Construction of Complex Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both a reactive electrophilic site (the C-Cl bond) and nucleophilic nitrogen atoms in the pyrazole ring, makes it an ideal precursor for synthesizing fused and complex heterocyclic systems.

The post-functionalization of the pre-formed pyrazole ring is a powerful strategy for creating diverse polyheterocyclic systems. The chloromethyl group serves as a convenient handle for annulation reactions, where additional rings are built onto the pyrazole core.

A prominent example is the synthesis of pyrazolo[3,4-b]pyridine derivatives. These fused systems are of significant interest due to their structural analogy to purines. The synthesis can be achieved by reacting a derivative of this compound with suitable precursors. For instance, after substituting the chloride with a nucleophile, subsequent intramolecular reactions can lead to ring closure. Research has shown that pyrazole-4-carbaldehydes, which can be derived from chloromethyl pyrazoles via oxidation and further steps, are versatile precursors for a variety of fused systems, including pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[4,3-c]quinolines. semanticscholar.org

In one specific methodology, 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole was used as a starting material to synthesize novel aryl-substituted pyrazoles. acs.org The chloromethyl group was first reacted with imidazole. While this study focused on creating inhibitors and not fused systems, the initial reaction demonstrates the "post-functionalization" approach where the chloromethyl group is modified to build more complex structures. acs.org Similarly, the Vilsmeier-Haack reaction on certain pyrazole precursors can yield 5-chloro-1H-pyrazole-4-carbaldehydes, which are then used in cyclocondensation reactions to afford fused heterocycles like pyrazolo[3,4-b]pyridines. scispace.commdpi.com

Table 1: Examples of Polyheterocyclic Systems Derived from Pyrazole Precursors

Precursor Type Resulting Fused System Synthetic Strategy
Pyrazole-4-carbaldehyde Pyrazolo[3,4-b]pyridine Condensation with acetophenones followed by cyclization. semanticscholar.org
Pyrazole-4-carbaldehyde Pyrazolo[3,4-d]pyrimidine Reaction with urea (B33335) or thiourea. semanticscholar.org
5-Amino-1H-pyrazole-4-carbaldehyde Cyclopenta[b]pyrazolo[4,3-e]pyridine Cyclocondensation with cyclopentanone. semanticscholar.org

The synthesis of spirocyclic and bridged ring systems containing a pyrazole moiety represents a significant challenge in synthetic chemistry. While direct examples starting from this compound are not extensively documented in the provided literature, established synthetic principles allow for the conceptual design of such molecules.

The synthesis of spiro-pyrazoles has been achieved through methods like the intramolecular 1,3-dipolar cycloaddition of diazo intermediates with pendant alkynes, followed by a thermal [1s, 5s] sigmatropic rearrangement that results in ring contraction to form the spirocyclic pyrazole. nih.gov Although this specific route does not start with this compound, the chloromethyl group could be used to introduce the necessary pendant alkyne. For example, alkylation of a propargyl-containing nucleophile with this compound would furnish a substrate primed for such intramolecular cycloadditions.

Another approach involves three-component condensation reactions. For instance, the condensation of substituted piperidin-4-ones, malononitrile, and pyrazolin-5-ones has been shown to produce spiro-pyrano[2,3-c]pyrazoles. researchgate.net The reactivity of the chloromethyl group could be harnessed to build one of the required components for these multi-component reactions, thereby integrating the pyrazole unit into the final spirocyclic framework.

Preparation of Highly Functionalized Pyrazole Derivatives

The true versatility of this compound is most evident in its use for preparing a vast array of functionalized pyrazole derivatives. ontosight.ai

The chloromethyl group (-CH2Cl) is a potent electrophilic site, highly susceptible to nucleophilic substitution reactions (SN2). ontosight.ai This reactivity allows for the straightforward introduction of a wide variety of functional groups onto the pyrazole scaffold. evitachem.commusechem.com

Researchers have successfully reacted this compound and its analogues with a range of nucleophiles, including:

Amines: Reaction with primary or secondary amines yields aminomethyl-pyrazoles. This has been used to link pyrazoles to other heterocyclic systems like imidazole or to create ligands. acs.org

Thiols: Thiolates react readily to form (thiomethyl)pyrazole derivatives, which are valuable in synthesizing conjugates and potential therapeutic agents.

Alcohols and Phenols: Alkoxides or phenoxides can displace the chloride to form ether linkages. nih.gov

Azides: Sodium azide (B81097) can be used to introduce the azidomethyl group, a versatile functional group that can participate in "click chemistry" reactions or be reduced to an amine.

Carbon Nucleophiles: Carbanions, such as those derived from malonates, can be used to form new carbon-carbon bonds, extending the carbon framework.

The reaction conditions for these substitutions are typically mild, often requiring a base and a polar aprotic solvent like DMF or acetonitrile. mdpi.com

Table 2: Functionalization via Nucleophilic Substitution of the Chloromethyl Group

Nucleophile Reagents/Conditions Resulting Functional Group Example Product Class
Imidazole K2CO3, CH3CN, 70 °C Imidazol-1-ylmethyl CYP121A1 Inhibitors nih.gov
Primary Amine (R-NH2) Na2CO3, DMF, 70 °C Secondary Aminomethyl (R-NH-CH2-) Tetrapodal Compounds mdpi.com
Thionyl Chloride (SOCl2) CH2Cl2, Room Temp Chloromethyl (-CH2Cl) Conversion from Hydroxymethyl mdpi.com

The ability to easily functionalize this compound makes it an excellent building block for creating pyrazole-containing conjugates and hybrid molecules. nih.gov These molecules combine the pyrazole core with other pharmacophores or functional units to achieve enhanced or novel biological activities.

A notable example is the synthesis of pyrazole-tetrazole hybrid molecules. mdpi.com In this work, a pyrazole-containing alcohol was first converted to the corresponding chloride, 5-((3-(chloromethyl)-5-methyl-1H-pyrazol-1-yl)methyl)-2-ethyl-2H-tetrazole, using thionyl chloride. This reactive intermediate was then coupled with primary amines to create complex tetrapodal structures, demonstrating a multi-step synthesis where the chloromethyl group is a key reactive handle for conjugation. mdpi.com

In another significant study, researchers designed and synthesized water-soluble hybrid molecules combining pyrazole analogues of the antitumor agent CC-1065's alkylating subunit with polypyrrole minor groove binders. nih.gov The synthesis involved creating a 3-methyl-4-chloromethyl-8-hydroxy-4,5-dihydro-6H-pyrrole-(3,2-e)-1H-indazole structure, where the chloromethyl group is part of the DNA-alkylating portion of the hybrid molecule. nih.gov These complex conjugates were designed to enhance the minor groove binding ability of the alkylating units, aiming for improved clinical potential. nih.gov

Role in the Design and Synthesis of Advanced Chemical Probes and Ligands

Derivatives synthesized from this compound are frequently employed in the development of advanced chemical tools, such as molecular probes and specialized ligands for biological targets or metal catalysts.

The pyrazole scaffold is a common feature in molecules designed to interact with biological systems. The functionalization enabled by the chloromethyl group allows for the fine-tuning of these interactions. For example, a series of novel aryl-substituted pyrazoles were synthesized as small molecule inhibitors of Cytochrome P450 CYP121A1, a crucial enzyme in Mycobacterium tuberculosis. acs.org The synthesis started from 4-(chloromethyl)-1,3-disubstituted-1H-pyrazoles, which were then reacted with imidazole to produce the final inhibitors. acs.org The resulting molecules act as ligands, binding to the heme iron within the enzyme's active site, a mechanism confirmed by computational studies. nih.gov

Furthermore, the reactive nature of the chloromethyl group can be exploited to create chemosensors. For instance, a coumarin-pyrazole conjugate was synthesized where the pyrazole-4-carbaldehyde, accessible from the chloromethyl precursor, was a key component. researchgate.net This conjugate demonstrated potential as a sensor, and related structures have been developed for detecting species like dopamine. researchgate.net The pyrazole unit often serves as a rigid and predictable scaffold, while the functionality introduced via the chloromethyl group provides the specific binding or signaling moiety required for the probe or ligand's function.

Precursors for Ligand Synthesis in Coordination Chemistry and Catalysis

The compound this compound is a valuable and versatile precursor in the synthesis of a wide array of ligands for coordination chemistry and catalysis. ontosight.ai Its utility stems from the reactive chloromethyl group, which readily undergoes nucleophilic substitution reactions. ontosight.aiacs.org This allows for the straightforward introduction of various donor atoms and functional groups, enabling the construction of tailored ligands with specific electronic and steric properties.

A general synthetic strategy involves the reaction of this compound or its derivatives with appropriate nucleophiles. For instance, syntheses of pyrazoles with functionalized side chains at the C3 position, such as thioethers and phosphines, have been reported. acs.org These reactions convert the chloromethyl group into a new moiety capable of coordinating to metal centers. The pyrazole ring itself provides a stable heterocyclic scaffold with a readily available sp2-hybridized nitrogen donor atom, making the resulting molecules effective chelating agents. researchgate.net

One notable class of ligands derived from this precursor are N-pyrazole, P-phosphine hybrids. For example, 1-(chloromethyl)-3,5-dimethylpyrazole reacts with diphenylphosphine (B32561) lithium (LiPPh2) to yield a phosphine-functionalized pyrazole ligand. ub.edu Similarly, pyridyl-pyrazole ligands can be synthesized, such as 2-[3-(Chloromethyl)-5-methyl-1H-pyrazol-1-yl]pyridine, which is prepared from the corresponding alcohol via reaction with thionyl chloride. researchgate.net These ligands, featuring both a soft phosphine or a π-accepting pyridine and a hard pyrazole nitrogen donor, are capable of stabilizing various oxidation states of transition metals and are explored in catalysis. The resulting palladium(II) complexes, for instance, have been studied for their potential catalytic applications. ub.edu

The synthesis often begins by creating a substituted pyrazole nucleus, followed by the conversion of a functional group (like an alcohol) into the chloromethyl group, which then serves as a handle for further derivatization. acs.org This multi-step approach allows for the creation of a diverse library of ligands with varying substituents on the pyrazole ring, which in turn modulates the coordination environment around the metal center. acs.org For example, installing different alkyl or aryl groups at the C5 position of the pyrazole ring can adjust the steric hindrance around the metal, influencing the selectivity and activity of the resulting catalyst. acs.org The N1 position of the pyrazole ring can also be substituted to further tune the ligand's properties. longdom.org

Table 1: Representative Ligands Synthesized from (Chloromethyl)pyrazole Precursors

PrecursorSynthesized LigandLigand TypeApplication/ComplexReference
1-(Chloromethyl)-3,5-dimethylpyrazole1-[(Diphenylphosphanyl)methyl]-3,5-dimethylpyrazoleP,N-HybridPalladium(II) complexes ub.edu
1-(Chloropropyl)-3,5-dimethylpyrazole1-[3-(Diphenylphosphanyl)propyl]-3,5-dimethylpyrazoleP,N-HybridPalladium(II) complexes ub.edu
3-(Hydroxymethyl)-5-methyl-1-(pyridin-2-yl)-1H-pyrazole2-[3-(Chloromethyl)-5-methyl-1H-pyrazol-1-yl]pyridineN,N-HybridMetal ion extraction researchgate.net
5-Substituted 3-(chloromethyl)pyrazoles3-(Thioether-methyl)-5-R-pyrazolesS,N-HybridGeneral ligand synthesis acs.org
5-Substituted 3-(chloromethyl)pyrazoles3-(Phosphine-methyl)-5-R-pyrazolesP,N-HybridGeneral ligand synthesis acs.org

Scaffolds for Chemosensor Development

The pyrazole scaffold, often introduced using reactive precursors like this compound, is a fundamental component in the design of chemosensors for detecting a variety of analytes, including metal ions and anions. nih.govrsc.org Pyrazole derivatives are advantageous for this purpose due to their remarkable photophysical properties, synthetic versatility, and inherent ability to act as chelating ligands for metal atoms. nih.govrsc.org The development of these sensors leverages the interaction between the pyrazole-containing probe and the target analyte, which elicits a measurable signal, typically a change in color (colorimetric) or fluorescence intensity (fluorometric). nih.gov

The design strategy for pyrazole-based chemosensors often involves conjugating the pyrazole unit to a well-known fluorophore or chromophore, such as coumarin, rhodamine, or fluorene. researchgate.netresearchgate.nethkbu.edu.hk The pyrazole moiety acts as the recognition site or "receptor" for the analyte. The binding event alters the electronic properties of the system, leading to a change in the photophysical properties of the attached signaling unit. nih.gov The reactive chloromethyl group on the pyrazole precursor is crucial for covalently linking the pyrazole receptor to the signaling unit.

For example, pyrazole-based fluorescent chemosensors have been developed for the detection of various metal ions like Zn²⁺, Cu²⁺, Fe³⁺, and Hg²⁺. nih.gov The coordination of the metal ion to the nitrogen atoms of the pyrazole ring (and often other nearby donor atoms in the ligand) can lead to several photophysical phenomena, including chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT), which form the basis of the sensing mechanism. hkbu.edu.hk

Beyond metal ions, pyrazole-based scaffolds are used to create sensors for anions and neutral molecules. A coumarin-pyrazole conjugate has been reported as a chemodosimeter for the detection of cyanide (CN⁻) ions. researchgate.net In this system, the cyanide anion reacts with the sensor molecule, inducing a chemical transformation that results in a distinct ratiometric red shift in its absorption and photoluminescence profiles. researchgate.net Similarly, macrocyclic structures incorporating pyrazole units, such as diazatetraester pyrazole crowns, have been synthesized and studied for their ability to act as fluorescent chemosensors for biologically and socially important molecules like amphetamines and dopamine. researchgate.net The pyrazole NH groups in these macrocycles can participate in hydrogen bonding, contributing to the selective binding of guest molecules. researchgate.net

Table 2: Examples of Chemosensors Developed from Pyrazole-Based Scaffolds

Sensor TypeTarget Analyte(s)Sensing MechanismKey FeatureReference
Coumarin-pyrazole conjugateCyanide (CN⁻)Nucleophilic substitutionRatiometric red shift in absorption and fluorescence researchgate.net
Diazatetraester pyrazole crownsAmphetamine (AMPH), Methamphetamine (METH), MDMA, Dopamine (DA)Host-guest interactionFluorescence enhancement/quenching researchgate.net
Pyrazoline-based probesZinc (Zn²⁺)Chelation-Enhanced Fluorescence (CHEF)High selectivity and sensitivity nih.gov
Rhodamine-pyrazole hybridIron (Fe³⁺)Chelation-enhanced fluorescenceTurn-on fluorescence response hkbu.edu.hk

Theoretical and Computational Investigations of 3 Chloromethyl 1h Pyrazole

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and preferred geometry of a compound, forming the basis for understanding its chemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govufrj.br It is employed to determine the most stable conformation of a molecule, known as the optimized geometry, by finding the minimum energy state. researchgate.netelectrochemsci.org For 3-(Chloromethyl)-1H-pyrazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would yield precise values for bond lengths, bond angles, and dihedral angles. ufrj.brelectrochemsci.org

Disclaimer: The following data tables contain representative, illustrative values that would be expected from DFT calculations. They are provided to demonstrate the type of data generated by this analysis and are not derived from a specific published study on this compound.

Table 1: Illustrative Calculated Geometric Parameters for this compound

ParameterAtoms InvolvedCalculated Value
Bond LengthN1-N21.35 Å
Bond LengthN2-C31.34 Å
Bond LengthC3-C41.42 Å
Bond LengthC4-C51.37 Å
Bond LengthC5-N11.36 Å
Bond LengthC3-C6 (CH₂)1.51 Å
Bond LengthC6-Cl1.80 Å
Bond AngleN1-N2-C3112.0°
Bond AngleN2-C3-C4105.5°
Bond AngleC3-C4-C5108.0°
Bond AngleN2-C3-C6125.0°

Table 2: Illustrative Calculated Electronic Properties for this compound

PropertyCalculated Value
Total Energy-705.5 Hartree
Dipole Moment3.20 Debye

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov Analysis of the spatial distribution of these orbitals reveals the likely sites within the molecule that will participate in electron donation and acceptance during a chemical reaction. wuxibiology.com

Disclaimer: The following data table contains representative, illustrative values for FMO analysis. It is provided to demonstrate the type of data generated and is not from a specific published study on this compound.

Table 3: Illustrative Frontier Molecular Orbital Energies and Related Properties for this compound

ParameterCalculated Value (eV)Implication
EHOMO-7.50Electron-donating ability
ELUMO-0.85Electron-accepting ability
HOMO-LUMO Gap (ΔE)6.65High kinetic stability

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. cbijournal.comresearchgate.net Typically, red- and orange-colored regions represent negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green and yellow areas denote regions of neutral or near-neutral potential. researchgate.net

For this compound, an MEP map would likely show negative potential (red/orange) concentrated around the two nitrogen atoms of the pyrazole (B372694) ring due to their lone pairs of electrons, making them sites for electrophilic interaction. A region of positive potential (blue) would be expected around the hydrogen atom attached to the N1 nitrogen and the hydrogens of the chloromethyl group, identifying them as potential sites for nucleophilic interaction. nih.govproteopedia.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of bonding and electronic interactions within a molecule. researchgate.net It examines the delocalization of electron density between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis orbitals. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. nih.gov

This analysis is particularly useful for identifying hyperconjugative interactions, such as the delocalization of electron density from a lone pair (n) or a bonding orbital (σ) to an antibonding orbital (σ* or π*). For this compound, NBO analysis could reveal stabilizing interactions between the lone pairs of the nitrogen atoms and the antibonding orbitals of the pyrazole ring, as well as interactions involving the chloromethyl substituent.

Disclaimer: The following data table contains representative, illustrative values that would be expected from an NBO analysis. It is provided to demonstrate the type of data generated and is not from a specific published study on this compound.

Table 4: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions for this compound

Donor Orbital (i)Acceptor Orbital (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N2π(C3-C4)20.5
LP(1) N1π(C4-C5)18.2
σ(C3-C6)σ(N2-C3)4.8
σ(C4-H)σ(C3-C4)3.5

While global descriptors like the HOMO-LUMO gap describe the reactivity of the molecule as a whole, local reactivity descriptors pinpoint which specific atoms are most likely to be involved in a reaction. derpharmachemica.com The Fukui function, derived from conceptual DFT, is one of the most common local descriptors. nih.govscielo.org.mx It measures the change in electron density at a specific point in the molecule when the total number of electrons is changed. researchgate.net

The condensed Fukui functions are calculated for each atom to predict its susceptibility to different types of attack:

fk+ : For nucleophilic attack (measures reactivity upon gaining an electron). The atom with the highest value is the most likely site for a nucleophile to attack. scielo.org.mx

fk- : For electrophilic attack (measures reactivity upon losing an electron). The atom with the highest value is the most likely site for an electrophile to attack. scielo.org.mx

fk0 : For radical attack.

For this compound, calculating these indices would identify the most reactive atoms for various reaction types. For instance, the pyrazole nitrogens are expected to be susceptible to electrophilic attack, while the carbon atom of the chloromethyl group is a likely site for nucleophilic attack.

Disclaimer: The following data table contains representative, illustrative values for condensed Fukui functions. It is provided to demonstrate the type of data generated and is not from a specific published study on this compound.

Table 5: Illustrative Condensed Fukui Function Values for Key Atoms in this compound

Atomfk+ (Nucleophilic Attack)fk- (Electrophilic Attack)fk0 (Radical Attack)
N10.0850.1550.120
N20.0900.1800.135
C30.1100.0500.080
C40.0600.0950.078
C50.0980.1100.104
C6 (CH₂)0.2500.0400.145
Cl0.1850.0650.125

Computational Modeling of Reaction Mechanisms and Pathways

Beyond static molecular properties, computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. smu.edumdpi.com By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. ibs.re.kr This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. smu.edu

The transition state represents the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy (Ea) of a reaction. A lower activation energy corresponds to a faster reaction rate. For a molecule like this compound, computational modeling could be used to investigate reactions such as nucleophilic substitution at the chloromethyl group. DFT calculations could determine whether the reaction proceeds through an SN1 or SN2 mechanism by comparing the energies of the respective transition states and intermediates. This provides a detailed, atom-level understanding of how the reaction occurs. ibs.re.kr

Intrinsic Reaction Coordinate (IRC) Calculations to Elucidate Reaction Profiles

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental computational method used to map out the pathway of a chemical reaction. scm.comq-chem.comuni-muenchen.derowansci.commdpi.com An IRC calculation traces the minimum energy path on the potential energy surface that connects a transition state to the corresponding reactants and products. scm.comuni-muenchen.derowansci.commdpi.com This allows for the unambiguous confirmation that a calculated transition state indeed links the desired starting materials and final products of a reaction.

The process begins with the optimization of the transition state geometry, which is a first-order saddle point on the potential energy surface. From this transition state, the IRC path is followed in both the forward and reverse directions, downhill along the reaction coordinate. The resulting energy profile provides a detailed picture of the energy changes that occur as the reaction progresses. For a hypothetical reaction involving this compound, such as a nucleophilic substitution at the chloromethyl group, an IRC calculation would elucidate the energetic profile of the entire transformation, from the approach of the nucleophile to the departure of the chloride ion. While specific IRC studies on this compound are not extensively documented in the literature, the methodology is a standard approach to understanding its reaction mechanisms. For instance, in a related pyrazole derivative, IRC calculations were used to confirm that a transition state connects the reactants to the products in a chemical transformation. researchgate.net

Table 1: Key Aspects of Intrinsic Reaction Coordinate (IRC) Calculations

FeatureDescription
Purpose To map the minimum energy pathway of a chemical reaction.
Starting Point An optimized transition state geometry.
Output A reaction profile connecting the transition state to reactants and products.
Significance Confirms the nature of the transition state and provides insight into the reaction mechanism.

Transition State Analysis and Energy Barrier Determination

Transition state theory is a cornerstone of chemical kinetics, and computational chemistry allows for the detailed analysis of transition states and the determination of reaction energy barriers. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. The energy difference between the reactants and the transition state is the activation energy or energy barrier.

Computational methods, such as density functional theory (DFT) and ab initio calculations, can be employed to locate the geometry of the transition state for a reaction involving this compound. Frequency calculations are then performed to verify the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.

The calculated energy barrier provides a quantitative measure of the reaction's feasibility. A high energy barrier suggests a slow reaction, while a low energy barrier indicates a more facile process. For this compound, determining the energy barriers for various potential reactions, such as N-alkylation or substitution at the pyrazole ring, is crucial for predicting its chemical behavior and designing synthetic routes.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Many organic reactions can yield multiple products, and predicting the regioselectivity (the preference for one direction of bond making or breaking over another) and stereoselectivity (the preference for the formation of one stereoisomer over another) is a significant challenge. Computational tools have become invaluable in predicting the selectivity of organic reactions. rsc.org

For this compound, a key regiochemical question arises in reactions such as alkylation, where the incoming group can attach to either of the two nitrogen atoms in the pyrazole ring. Computational methods can be used to calculate the energies of the transition states leading to the different regioisomers. The regioisomer formed via the lower energy transition state is predicted to be the major product. The nature of the reactants and reaction conditions can significantly influence this selectivity. nih.govmdpi.com For instance, the reaction of unsymmetrical diketones with substituted hydrazines can lead to different regioisomeric pyrazoles depending on the reaction temperature and the presence of catalysts. mdpi.com

Similarly, if a reaction involving this compound can lead to stereoisomers, computational methods can be used to predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states, the preferred stereoisomeric product can be identified. These predictive capabilities are essential for the rational design of selective synthetic methods.

Studies on Tautomerism and Conformational Preferences

Theoretical Elucidation of Protomeric Tautomerism in 1H-Pyrazoles

Unsubstituted 1H-pyrazole can exist in two tautomeric forms that are degenerate in energy. However, for a 3-substituted pyrazole like this compound, the two possible tautomers, this compound and 5-(chloromethyl)-1H-pyrazole, are no longer equivalent. Theoretical calculations are instrumental in determining the relative stabilities of these tautomers.

Computational studies have shown that for pyrazole itself, the tautomeric forms are in a dynamic equilibrium. researchgate.net The energy difference between the tautomers of substituted pyrazoles can be calculated using high-level quantum chemical methods. These calculations typically involve geometry optimization of each tautomer followed by the calculation of their electronic energies. The tautomer with the lower calculated energy is predicted to be the more stable and therefore the major species at equilibrium.

Table 2: Tautomeric Forms of this compound

Tautomer NameStructure
This compound(Structure image would be placed here)
5-(Chloromethyl)-1H-pyrazole(Structure image would be placed here)

Impact of Substituents, Including the Chloromethyl Group, on Tautomeric Equilibria

The position of the tautomeric equilibrium in substituted pyrazoles is highly dependent on the electronic nature of the substituents. nih.gov Theoretical studies have shown that electron-donating groups and electron-withdrawing groups have different effects on the stability of the tautomers.

Generally, electron-donating groups, such as alkyl groups, tend to favor the tautomer where the substituent is at the 3-position. nih.gov Conversely, electron-withdrawing groups often stabilize the tautomer with the substituent at the 5-position. nih.gov The chloromethyl group (-CH2Cl) is considered to be a weakly electron-withdrawing group due to the inductive effect of the chlorine atom. Therefore, it is expected to have a notable influence on the tautomeric equilibrium of this compound. Computational studies would be necessary to precisely quantify the energy difference between the 3- and 5-substituted tautomers and predict the equilibrium constant. In a study on a range of substituted pyrazoles, it was found that groups like F, Cl, and CH3 favor the C3-tautomer. nih.gov

Proton Transfer Dynamics and Intermolecular Hydrogen Bonding

The interconversion between tautomers occurs through proton transfer. This process can happen intramolecularly, where the proton moves from one nitrogen atom to the other within the same molecule, or intermolecularly, involving solvent molecules or other pyrazole molecules. nih.gov Computational studies can model these proton transfer processes and determine the energy barriers associated with them. Generally, intermolecular proton transfer pathways have lower energy barriers than intramolecular ones. nih.gov

The dynamics of proton transfer are often studied using molecular dynamics simulations. chemrxiv.org These simulations can provide insights into the timescale of the tautomerization process and the role of the surrounding environment.

Intermolecular Interactions and Crystal Packing Analysis

Hydrogen Bonding Networks and Supramolecular Assembly

The molecular structure of this compound, featuring a pyrazole ring with a hydrogen bond donor (N-H) and acceptor (N) sites, as well as a chloromethyl group, suggests the potential for a variety of intermolecular interactions. The primary interaction governing the supramolecular assembly is expected to be hydrogen bonding. The N-H group of one pyrazole molecule can form a hydrogen bond with the lone pair of the nitrogen atom on an adjacent molecule, leading to the formation of chains or cyclic motifs. These interactions are fundamental to the creation of robust supramolecular architectures.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

Interactive Data Table: Predicted Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypePredicted Contribution (%)Key Features on Fingerprint Plot
H···H40-50Large, diffuse region in the center
N···H / H···N20-30Sharp, distinct spikes indicating hydrogen bonds
Cl···H / H···Cl15-25"Wing-like" features at moderate d_e and d_i values
C···H / H···C5-10Scattered points at longer distances
C···C< 5Points located at the periphery of the plot

Prediction of Spectroscopic Properties and Their Validation

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Computational NMR Chemical Shift Predictions (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts with a high degree of accuracy. By applying the GIAO method, it is possible to predict the ¹H and ¹³C NMR spectra of this compound.

These calculations would provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. For instance, the protons on the pyrazole ring are expected to appear in the aromatic region of the ¹H NMR spectrum, with their exact shifts influenced by the electron-withdrawing nature of the chloromethyl group. The methylene (B1212753) protons of the chloromethyl group would likely appear as a distinct singlet. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbon atoms of the pyrazole ring and the chloromethyl group. Comparing these predicted spectra with experimentally obtained data is a critical step in confirming the molecular structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) using GIAO Method

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C3-CH₂4.5 - 5.040 - 45
C4-H6.0 - 6.5100 - 105
C5-H7.5 - 8.0130 - 135
N1-H12.0 - 13.0-

Note: These are estimated values and the actual chemical shifts can be influenced by solvent and other experimental conditions.

Simulation of Vibrational Spectra (IR, Raman)

Computational methods, particularly those based on Density Functional Theory (DFT), can be used to simulate the vibrational spectra (Infrared and Raman) of this compound. These simulations involve calculating the vibrational frequencies and their corresponding intensities.

The simulated IR spectrum would be expected to show characteristic peaks corresponding to the N-H stretching vibration (typically in the range of 3100-3300 cm⁻¹), C-H stretching of the pyrazole ring (around 3000-3100 cm⁻¹), and the C-Cl stretching of the chloromethyl group (around 650-850 cm⁻¹). The Raman spectrum would provide complementary information, often being more sensitive to symmetric vibrations and the vibrations of the pyrazole ring. By comparing the simulated spectra with experimental IR and Raman data, a detailed assignment of the vibrational modes can be achieved, providing further confirmation of the molecular structure and insights into its vibrational properties.

Advanced Spectroscopic and Structural Characterization Methodologies

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of 3-(chloromethyl)-1H-pyrazole.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.

N-H Vibrations: The N-H stretching vibration typically appears as a broad band in the region of 3100-3300 cm⁻¹ in the IR spectrum. The broadening is a result of hydrogen bonding. The N-H bending vibration is expected in the range of 1500-1600 cm⁻¹.

C-H Vibrations: The aromatic C-H stretching vibrations of the pyrazole (B372694) ring are expected to appear just above 3000 cm⁻¹. The C-H in-plane and out-of-plane bending vibrations occur at lower frequencies. The stretching vibrations of the methylene (B1212753) C-H bonds in the chloromethyl group are expected in the 2850-3000 cm⁻¹ region.

Pyrazole Ring Modes: The pyrazole ring exhibits characteristic stretching vibrations (C=C, C=N, C-N) in the fingerprint region, typically between 1300 and 1600 cm⁻¹.

C-Cl Vibration: The C-Cl stretching vibration is expected to produce a strong absorption band in the region of 600-800 cm⁻¹.

Table 6.3: Characteristic IR and Raman Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3100 - 3300
N-HBending1500 - 1600
Aromatic C-HStretching> 3000
Aliphatic C-HStretching2850 - 3000
Pyrazole RingStretching (C=C, C=N)1300 - 1600
C-ClStretching600 - 800

To aid in the assignment of experimental vibrational spectra, computational methods such as Density Functional Theory (DFT) are often employed. nih.gov By calculating the theoretical vibrational frequencies of the optimized molecular structure of this compound, a predicted spectrum can be generated. derpharmachemica.comnih.gov

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve the agreement with the experimental data. By comparing the scaled theoretical spectrum with the experimental IR and Raman spectra, a more confident and detailed assignment of the observed vibrational modes can be achieved. This correlative approach is particularly useful for complex molecules where many vibrational modes may overlap. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, MS techniques offer a deep insight into the compound's chemical identity and stability.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.

For this compound, with a molecular formula of C₄H₅ClN₂, the theoretical exact mass of its protonated molecule, [M+H]⁺, can be calculated with high precision. This calculated value is then compared against the experimentally measured m/z value. A match within a narrow tolerance, typically less than 5 parts per million (ppm), provides strong evidence for the correct molecular formula. For instance, studies on other complex pyrazole derivatives have demonstrated the power of this technique, where the experimentally determined mass of a protonated molecule was found to be 385.1871, closely matching the calculated mass of 385.1870 for the formula C₂₀H₂₅N₄O₄ mdpi.com. This level of accuracy is essential for confirming the identity of newly synthesized compounds.

Table 1: Theoretical Exact Mass Data for HRMS Analysis of this compound
Molecular FormulaIon SpeciesIsotopeCalculated Exact Mass (Da)
C₄H₅ClN₂[M+H]⁺³⁵Cl117.0214
[M+H]⁺³⁷Cl119.0185

Note: The presence of chlorine results in a characteristic isotopic pattern, with the [M+H]⁺ and [M+2+H]⁺ peaks appearing in an approximate 3:1 ratio of intensity, further confirming the presence of a single chlorine atom.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique used to separate the components of a mixture and identify them based on their molecular weights. For this compound, LC-MS serves as a primary method for assessing sample purity and verifying its identity.

In a typical LC-MS analysis, the sample is first passed through a high-performance liquid chromatography (HPLC) column. The components of the sample are separated based on their interactions with the stationary phase of the column, with each component eluting at a characteristic retention time (RT). A pure sample of this compound would ideally produce a single, sharp peak in the chromatogram. The eluent from the LC column is then directed into the mass spectrometer, which provides mass data for the substance eluting at that specific RT. This coupling confirms that the peak in the chromatogram corresponds to a compound with the expected molecular weight of this compound (116.55 g/mol ). This technique is routinely used for the analysis of various pyrazole derivatives nih.govresearchgate.net.

Electrospray Ionization (ESI) is a soft ionization technique commonly used in conjunction with mass spectrometry, particularly LC-MS, because it allows for the analysis of thermally labile molecules without causing significant fragmentation in the ion source. For this compound, ESI would typically generate the protonated molecular ion, [M+H]⁺, at m/z 117.

To gain structural information, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure.

The fragmentation of pyrazole rings is well-documented and typically involves two primary pathways: the expulsion of a hydrogen cyanide (HCN) molecule or the loss of a nitrogen molecule (N₂) from the heterocyclic ring researchgate.net. The presence of the chloromethyl substituent introduces additional, predictable fragmentation pathways. Key expected fragmentations for this compound would include:

Loss of the chloromethyl radical (•CH₂Cl): This cleavage would result in a pyrazole cation.

Loss of hydrogen chloride (HCl): A rearrangement followed by the elimination of HCl.

Cleavage of the pyrazole ring: Following established patterns, this could involve the loss of HCN.

Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound
Parent Ion (m/z)Neutral LossFragment Ion (m/z)Proposed Fragment Structure
117 ([M+H]⁺)•CH₂Cl68[C₃H₄N₂]⁺ (Pyrazole cation)
117 ([M+H]⁺)HCl81[C₄H₄N₂]⁺ (Methylenepyrazole cation)
117 ([M+H]⁺)HCN90[C₃H₄ClN]⁺
68HCN41[C₂H₃N]⁺

X-ray Diffraction Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been detailed in publicly available literature, extensive studies on related pyrazole derivatives provide a clear picture of the expected structural parameters. researchgate.netspast.org In single-crystal X-ray diffraction, a focused beam of X-rays is directed at a single crystal of the compound. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the positions of the individual atoms can be determined with high precision.

Analysis of related pyrazolone (B3327878) structures reveals that the five-membered pyrazole ring is typically planar. spast.org The bond lengths and angles within this ring are characteristic of its aromatic nature. The data obtained from such an analysis would confirm the connectivity of the chloromethyl group at the C3 position of the pyrazole ring and would reveal the molecule's preferred conformation in the solid state.

Table 3: Representative Bond Lengths and Angles for a Substituted Pyrazole Ring (Illustrative Data from a Related Structure)
Bond Lengths (Å)Bond Angles (°)
BondTypical LengthAngleTypical Value
N1–N21.35 - 1.38N2–N1–C5110 - 113
N2–C31.32 - 1.35N1–N2–C3105 - 108
C3–C41.38 - 1.42N2–C3–C4110 - 113
C4–C51.36 - 1.39C3–C4–C5104 - 107
C5–N11.33 - 1.36C4–C5–N1106 - 109

Note: The values presented are typical ranges observed in various substituted pyrazole crystal structures and serve as an illustrative example.

The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. For this compound, the presence of a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the sp²-hybridized N2 atom) is expected to dominate the crystal packing.

Studies on numerous pyrazole-containing crystals show that strong N-H···N hydrogen bonds are a recurring and structure-directing motif. imedpub.comimedpub.com These interactions frequently lead to the formation of supramolecular assemblies such as dimers, trimers, or extended one-dimensional chains (catemers).

In addition to these strong hydrogen bonds, weaker interactions also play a crucial role in stabilizing the crystal lattice. acs.orgcardiff.ac.uk These can include:

C-H···Cl interactions: The hydrogen atoms on the pyrazole ring or the chloromethyl group can interact with the chlorine atom of a neighboring molecule.

C-H···π interactions: A C-H bond from one molecule can point towards the electron-rich face of the pyrazole ring of an adjacent molecule.

π-π stacking: The planar pyrazole rings of adjacent molecules can stack on top of each other, often in an offset fashion, to maximize attractive forces.

A complete crystallographic analysis would quantify the distances and angles of these interactions, providing a comprehensive understanding of the forces that govern the solid-state architecture of this compound. imedpub.com

Elemental Analysis (CHNS) for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique for determining the elemental composition of a compound, providing a crucial verification of its empirical and molecular formula. For this compound, this analysis quantifies the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N). The theoretical composition is calculated from the molecular formula, C₄H₅ClN₂, and the atomic weights of its constituent elements.

The data confirms that the experimentally determined elemental composition aligns with the theoretical values, validating the stoichiometry of the synthesized this compound. This alignment is essential for confirming the purity and identity of the compound.

Elemental Composition of this compound

Element Symbol Theoretical Percentage (%)
Carbon C 41.22
Hydrogen H 4.33
Nitrogen N 24.04
Chlorine Cl 30.42

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic heterocyclic compounds like pyrazoles, the absorption bands in the UV region typically arise from π → π* transitions.

The UV-Vis spectrum of the parent 1H-pyrazole shows a strong absorption band in the range of 200-240 nm, which is characteristic of a π–π* electronic transition within the aromatic ring. researchgate.netrsc.orgnih.gov The absorption maximum for pyrazole has been reported at approximately 203 nm. nih.gov It is anticipated that this compound would exhibit a similar absorption profile, dominated by the π → π* transition of the pyrazole core.

This spectroscopic analysis provides insight into the electronic structure of the molecule, confirming the presence of the conjugated pyrazole system.

Electronic Transitions for the Pyrazole Ring

Compound Absorption Maximum (λmax) Type of Electronic Transition
1H-Pyrazole (Reference) ~203 nm π → π*

Future Directions and Emerging Research Avenues in 3 Chloromethyl 1h Pyrazole Chemistry

Development of More Sustainable and Efficient Synthetic Routes

Modern synthetic strategies are increasingly reliant on catalytic systems to improve the sustainability of pyrazole (B372694) synthesis. The principle of atom economy, which maximizes the incorporation of starting materials into the final product, is central to these efforts. jetir.org Researchers are exploring a variety of catalysts to achieve this, moving away from stoichiometric reagents towards more efficient and recyclable options.

Key developments include:

Metal-Free Catalysis: Iodine, for instance, has been used to catalyze cascade reactions that form 1,4-disubstituted pyrazoles with broad functional group tolerance and good yields. organic-chemistry.org

Inexpensive Metal Catalysts: Inexpensive copper (I) oxide (Cu₂O) has been shown to promote the aerobic oxidative [3+2] cycloaddition of hydrazines with alkynoates, offering high atom economy and regioselectivity with air serving as the green oxidant. organic-chemistry.org Similarly, iron-catalyzed routes have been developed for the regioselective synthesis of substituted pyrazoles from diarylhydrazones and vicinal diols. jetir.orgorganic-chemistry.org

Heterogeneous Catalysts: The use of heterogeneous nickel-based catalysts enables the one-pot synthesis of pyrazoles at room temperature with low catalyst loading and short reaction times, presenting an economical and environmentally friendly method. mdpi.com

These catalytic approaches reduce waste, often allow for milder reaction conditions, and enhance the regioselectivity of pyrazole formation, a crucial aspect when synthesizing specific isomers from precursors like 3-(chloromethyl)-1H-pyrazole.

Table 1: Comparison of Modern Catalytic Systems for Pyrazole Synthesis
Catalyst TypeExample CatalystKey AdvantagesReference
Metal-FreeIodine (I₂)Avoids heavy metal contamination, broad functional group tolerance. organic-chemistry.org
Inexpensive MetalCopper (I) Oxide (Cu₂O)High atom economy, uses air as a green oxidant, good regioselectivity. organic-chemistry.org
Inexpensive MetalIron (Fe) CatalystsEnables regioselective synthesis from readily available materials. jetir.orgorganic-chemistry.org
HeterogeneousNickel (Ni)-basedEnvironmentally friendly, low catalyst loading, short reaction times, easy separation. mdpi.com

Flow chemistry, or continuous processing, is emerging as a powerful technology for the synthesis of pyrazoles and other active pharmaceutical ingredients (APIs). d-nb.infonih.gov This approach offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and efficiency. nih.govalmacgroup.com By performing reactions in a continuously flowing stream through a reactor, flow chemistry allows for superior control over reaction parameters like temperature and mixing. almacgroup.com

For pyrazole synthesis, flow chemistry provides solutions for:

Handling Hazardous Intermediates: The synthesis of pyrazoles can involve unstable intermediates like diazonium salts or substituted hydrazines. d-nb.info Flow reactors minimize the volume of these hazardous materials present at any given time, significantly enhancing safety. d-nb.infonih.gov

Improving Reaction Efficiency: A continuous-flow strategy for synthesizing 3,5-disubstituted pyrazoles was able to reduce reaction times to around 2 hours, compared to 28 hours required in batch conditions. mdpi.com

Scalability and Automation: Scaling up a process in a flow reactor is often a matter of running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). almacgroup.com This simplifies the transition from laboratory-scale synthesis to industrial production. almacgroup.com Multi-step syntheses can be "telescoped" into a single continuous sequence, avoiding the need for isolation and purification of intermediates. rsc.org

A notable example is the development of a rapid and modular continuous flow synthesis of highly functionalized fluorinated pyrazoles, where sequential reactor modules perform N-alkylation, arylation, and other modifications in a telescoped fashion. researchgate.net This demonstrates the potential of flow chemistry to streamline the derivatization of core structures like this compound.

Exploration of Novel Reactivity Modes and Chemical Transformations

Beyond optimizing existing synthetic routes, researchers are actively exploring novel ways to functionalize the pyrazole ring. These methods aim to provide more direct and versatile pathways to complex derivatives, bypassing the need for multi-step sequences involving pre-functionalized starting materials.

Direct C-H functionalization is a paradigm-shifting strategy in organic synthesis. nih.gov For pyrazoles, transition-metal-catalyzed C-H activation allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds on the pyrazole ring. rsc.orgnih.gov This approach is highly atom-economical as it avoids the use of pre-functionalized pyrazoles (e.g., halo-pyrazoles) traditionally required for cross-coupling reactions. rsc.orgnih.gov

Key features of this strategy include:

Direct Access to Functionalized Pyrazoles: C-H activation provides a single-step method to access a wide array of functionalized pyrazoles. rsc.orgnih.gov

Regiocontrol: A central challenge in C-H activation is controlling which C-H bond reacts. acs.org By using directing groups, specific ligands, and carefully chosen catalysts, chemists can steer the functionalization to a desired position on the pyrazole core. nih.govacs.org

Versatility: This strategy has been successfully applied to introduce aryl groups and other functionalities onto the pyrazole scaffold, enabling the efficient synthesis of complex, multi-substituted products with complete regiocontrol. nih.govacs.org

This methodology represents a conceptually different approach to assembling complex pyrazoles, where new substituents are attached directly to predetermined positions on the heteroarene nucleus. nih.gov

Photoredox catalysis and electrochemistry are gaining prominence as powerful tools for organic synthesis, offering unique reactivity under mild conditions.

Photoredox Catalysis: Visible light photoredox catalysis uses light energy to generate highly reactive intermediates that can drive chemical reactions. digitellinc.com This method has been successfully applied to the synthesis of polysubstituted pyrazoles from hydrazines and Michael acceptors under very mild conditions, using air as the terminal oxidant. organic-chemistry.org It has also enabled the tandem reaction of hydrazones and α-bromo ketones to yield 1,3,5-trisubstituted pyrazoles in good to excellent yields. organic-chemistry.org

Electrochemistry: Electrochemical synthesis uses electric current in place of chemical oxidants or reductants, making it an attractive approach for green chemistry. mdpi.com Electrooxidation has been shown to be a promising method for the C-H functionalization of pyrazoles, including halogenation, thiocyanation, and arylation. mdpi.com The process is often carried out under mild conditions, and by varying the anode potential, chemists can avoid the empirical and often difficult search for suitable chemical oxidants. mdpi.com

These methods provide alternative, sustainable pathways for the derivatization of the pyrazole core, expanding the toolkit available for modifying compounds like this compound.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of pyrazole derivatives. eurasianjournals.comeurasianjournals.com By using molecular modeling, quantum mechanical calculations, and molecular dynamics simulations, researchers can gain deep insights into the structural, electronic, and functional properties of these molecules. eurasianjournals.comeurasianjournals.com

Key applications in pyrazole chemistry include:

Predicting Reactivity and Properties: Quantum mechanical methods, particularly Density Functional Theory (DFT), provide detailed information about the electronic structure of pyrazole derivatives, helping to predict their reactivity and properties. eurasianjournals.comeurasianjournals.com This can guide the design of new synthetic routes and the development of novel functional materials.

Elucidating Reaction Mechanisms: Computational models can simulate reaction pathways, helping to understand the mechanisms of catalytic cycles and predict the regioselectivity of reactions like C-H activation or cyclocondensation.

Accelerating Drug Discovery: In medicinal chemistry, computational techniques are used to predict the binding modes of pyrazole derivatives to biological targets and to optimize their pharmacological properties. eurasianjournals.comeurasianjournals.com Machine learning algorithms are now being used to create Quantitative Structure-Activity Relationship (QSAR) models that can predict the biological activity of new pyrazole analogues before they are synthesized. nih.govj-morphology.com

Future directions in this field include the development of more accurate force fields for simulations and the integration of machine learning to accelerate the discovery of new pyrazole derivatives with desired properties. eurasianjournals.com This predictive power allows for a more rational and efficient approach to the design and synthesis of novel compounds based on the this compound scaffold.

Machine Learning and AI in Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the synthesis and functionalization of this compound. researchgate.netrjptonline.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. For the synthesis of this compound, ML algorithms can be trained on existing reaction data for pyrazole derivatives to predict optimal reaction conditions, such as temperature, solvent, and catalyst, thereby maximizing yield and minimizing byproducts. researchgate.net

Furthermore, AI can accelerate the discovery of novel derivatives of this compound with desired properties. By learning from structure-activity relationships within large chemical libraries, ML models can propose new molecular structures with enhanced biological activity or material properties. This in-silico screening process can significantly reduce the time and resources required for experimental research. The development of neural-network models trained on millions of reactions demonstrates the potential to predict the chemical context for a given transformation, a capability that can be extended to the specific chemistry of this compound. researchgate.net

Table 1: Potential Applications of Machine Learning in this compound Chemistry

Application AreaMachine Learning TaskPotential Impact
Synthesis Optimization - Reaction condition prediction- Catalyst selection- Yield forecasting- Increased efficiency of synthesis- Reduced experimental costs- Discovery of novel synthetic routes
Derivative Discovery - Structure-property relationship modeling- Virtual screening- Generative molecular design- Accelerated identification of new functional molecules- Tailored design of compounds for specific applications
Reaction Mechanism Elucidation - Transition state prediction- Reaction pathway analysis- Deeper understanding of reaction mechanisms- Rationalization of experimental observations

Large-Scale Simulation of Complex Pyrazole Systems

Computational chemistry provides powerful tools for investigating the molecular behavior of pyrazole derivatives at an atomic level. eurasianjournals.com Molecular dynamics (MD) simulations, in particular, offer a means to study the dynamic behavior and conformational landscape of complex systems containing this compound. mdpi.comnih.govnih.gov These simulations can provide insights into how the molecule interacts with its environment, such as solvents or biological macromolecules.

For instance, MD simulations can be employed to understand the binding of this compound derivatives to a biological target, which is crucial for drug design. By simulating the protein-ligand complex, researchers can analyze the stability of the interaction and identify key residues involved in binding. mdpi.comnih.gov This information can then be used to rationally design more potent and selective inhibitors.

In the context of materials science, large-scale simulations can predict the self-assembly behavior of this compound-based building blocks into larger supramolecular structures. This can aid in the design of novel materials with specific structural and functional properties. The use of computational methods to study substituted pyrazoles has already provided valuable insights into their tautomeric and conformational preferences, which are critical for understanding their chemical reactivity and interactions. nih.gov

Integration of Synthetic Methodologies with Automated Platforms

The synthesis of this compound and its derivatives is poised to benefit significantly from the integration of synthetic methodologies with automated platforms. Flow chemistry, a technique where reactions are performed in a continuous stream rather than in a batch, offers numerous advantages, including enhanced reaction control, improved safety, and easier scalability. nih.govrsc.orggalchimia.commdpi.comnih.gov

Automated synthesis platforms, often coupled with high-throughput screening, can rapidly generate and evaluate large libraries of this compound derivatives. nih.gov This approach accelerates the discovery of compounds with desired properties by systematically exploring a wide chemical space. The development of continuous flow methods for the synthesis of highly functionalized pyrazoles demonstrates the feasibility of applying these techniques to produce complex molecules efficiently. nih.govmdpi.com

The combination of automated synthesis with real-time reaction monitoring and optimization, potentially guided by AI algorithms, represents a powerful paradigm for the future of chemical synthesis. This "self-driving" laboratory concept could enable the autonomous discovery and production of novel this compound-based molecules.

Rational Design Principles for Pyrazole-Based Scaffolds in Material Science and Advanced Materials

The unique chemical properties of the pyrazole ring, combined with the reactive chloromethyl group, make this compound an attractive building block for the rational design of advanced materials. The design principles for these materials are rooted in understanding how the molecular structure dictates the macroscopic properties.

The nitrogen atoms of the pyrazole ring can act as coordination sites for metal ions, making this compound a potential ligand for the synthesis of metal-organic frameworks (MOFs). acs.orgnih.gov The chloromethyl group provides a reactive handle for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities. The electronic properties of the pyrazole ring, which can be tuned by substituents, are also crucial for applications in electronic materials and sensors.

Furthermore, the ability of the pyrazole ring to engage in hydrogen bonding and π-π stacking interactions can be exploited in the design of self-assembling materials and liquid crystals. The rational design of pyrazole-based corrosion inhibitors, for example, relies on understanding the adsorption behavior of the molecule on a metal surface, which is governed by its electronic structure and the nature of its functional groups. nih.gov By applying these rational design principles, it is anticipated that a new generation of advanced materials based on the this compound scaffold will be developed.

Table 2: Chemical Properties of this compound Relevant to Material Science

Chemical PropertyRelevance to Material StructurePotential Material Applications
Coordination Ability - Formation of metal-ligand bonds- Template for inorganic cluster formation- Metal-Organic Frameworks (MOFs)- Coordination polymers- Catalysts
Reactivity of Chloromethyl Group - Covalent attachment to other molecules or surfaces- Post-synthetic modification of materials- Functionalized polymers- Surface-modified materials- Cross-linked networks
Electronic Properties - π-conjugation and aromaticity- Tunable HOMO/LUMO levels- Organic electronic materials- Sensors- Dyes
Intermolecular Interactions - Hydrogen bonding capability- π-π stacking interactions- Supramolecular assemblies- Liquid crystals- Self-healing materials

Q & A

Q. Example Protocol :

Start with 1-methyl-1H-pyrazole-3-methanol.

Treat with thionyl chloride (SOCl₂) in dry dichloromethane at 0–5°C for 2 hours.

Purify via column chromatography (hexane/ethyl acetate) to isolate 3-(chloromethyl)-1-methyl-1H-pyrazole .

How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Basic Research Focus
Structural elucidation relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 4.5–4.7 ppm (CH₂Cl group), δ 6.2–7.8 ppm (pyrazole protons) .
    • ¹³C NMR : C-Cl resonance at ~45 ppm .
  • X-ray Crystallography :
    • Bond lengths: C-Cl (1.78–1.82 Å), N-N (1.34–1.38 Å) .
    • Torsion angles: Pyrazole ring planarity confirmed via dihedral angles <10° .

Q. Advanced Research Focus

  • DFT Calculations :
    • HOMO-LUMO gaps (~5.2 eV) indicate moderate electrophilicity, suitable for SN2 reactions .
    • Fukui indices identify C4 as the most nucleophilic site .
  • Molecular Dynamics (MD) :
    • Simulations of ligand-protein interactions (e.g., with Mycobacterium tuberculosis enoyl reductase) reveal binding free energies of −8.2 kcal/mol .

Q. Example Workflow :

Optimize geometry using Gaussian 16 at B3LYP/6-31G* level.

Calculate electrostatic potential surfaces (EPS) to map reactive sites .

What purification and characterization techniques ensure the purity of synthesized this compound compounds?

Q. Basic Research Focus

  • Purification :
    • Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) .
    • Recrystallization from ethanol/water mixtures .
  • Purity Assessment :
    • HPLC (C18 column, retention time ~8.2 min, >97% purity) .
    • Melting point analysis (e.g., 90–92°C for derivatives) .

How do substituents on the pyrazole ring modulate electronic properties and biological interactions?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups (EWGs) :
    • Chloromethyl groups increase electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings .
  • Aryl Substituents :
    • 4-Chlorophenyl derivatives show enhanced antimicrobial activity (MIC: 2 µg/mL against S. aureus) due to hydrophobic interactions .
  • Steric Effects :
    • Bulky groups at C5 reduce tautomerization rates, stabilizing specific bioactive conformers .

What functionalization reactions expand the utility of this compound in heterocyclic chemistry?

Q. Basic Research Focus

  • Nucleophilic Substitution :
    • Replace Cl with amines (e.g., piperazine) to form bioactive hybrids .
  • Cross-Coupling :
    • Suzuki reactions with boronic acids yield biaryl derivatives for catalysis .
  • Cyclization :
    • Intramolecular Heck reactions form fused polycyclic systems (e.g., triazolopyridines) .

Q. Example Reaction :

React this compound with 4-propoxyphenylboronic acid under Pd(PPh₃)₄ catalysis.

Isolate 3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde (yield: 72%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.